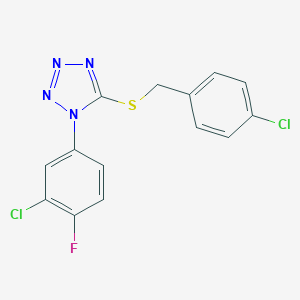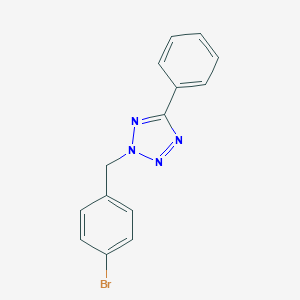![molecular formula C32H25N3O3S B302765 5-(3-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302765.png)
5-(3-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(3-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound that belongs to the class of thiazolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include aldehydes, amines, and thioamides under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome.
Major Products Formed
The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, thiazolopyrimidines are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, these compounds are explored for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, such compounds may be used in the development of new materials, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of “5-(3-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolopyrimidines and related heterocyclic compounds. Examples are:
- 5-(3-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- 5-(3-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Uniqueness
The uniqueness of “5-(3-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C32H25N3O3S |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
(2Z)-5-(3-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C32H25N3O3S/c1-20-28(30(36)34-24-14-4-3-5-15-24)29(23-13-9-16-25(18-23)38-2)35-31(37)27(39-32(35)33-20)19-22-12-8-11-21-10-6-7-17-26(21)22/h3-19,29H,1-2H3,(H,34,36)/b27-19- |
Clave InChI |
ZLAXLXYXSARPHI-DIBXZPPDSA-N |
SMILES isomérico |
CC1=C(C(N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/SC2=N1)C5=CC(=CC=C5)OC)C(=O)NC6=CC=CC=C6 |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=N1)C5=CC(=CC=C5)OC)C(=O)NC6=CC=CC=C6 |
SMILES canónico |
CC1=C(C(N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=N1)C5=CC(=CC=C5)OC)C(=O)NC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302682.png)
![4-{[(2E,5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID](/img/structure/B302683.png)
![4-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302689.png)
![4-{[5-(4-Methoxy-2-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302690.png)
![1-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-1H-tetraazole](/img/structure/B302693.png)

![3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B302695.png)
![4-{[3-Methyl-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302697.png)
![4-({3-Methyl-5-[(5-methyl-2-furyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B302698.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)tetrazole](/img/structure/B302701.png)
![5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetraazole](/img/structure/B302702.png)
![{4-[2-(4-toluidinocarbonyl)carbohydrazonoyl]phenoxy}acetic acid](/img/structure/B302703.png)
![N-(2,3-Dimethylphenyl)-2-[5-(2-methylphenyl)-2H-tetraazol-2-yl]acetamide](/img/structure/B302704.png)

